molecular formula C32H24S B12550379 2,5-Bis(2,2-diphenylethenyl)thiophene CAS No. 142599-10-8

2,5-Bis(2,2-diphenylethenyl)thiophene

Cat. No.: B12550379
CAS No.: 142599-10-8
M. Wt: 440.6 g/mol
InChI Key: DSFFPBQOPQTLFD-UHFFFAOYSA-N
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Description

2,5-Bis(2,2-diphenylethenyl)thiophene is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(2,2-diphenylethenyl)thiophene typically involves the Sonogashira cross-coupling reaction. This method uses 2,5-diiodothiophene and two equivalents of para-substituted ethynylbenzenes as starting materials. The reaction is catalyzed by palladium and copper co-catalysts under an inert atmosphere .

Industrial Production Methods

The reaction conditions, including temperature, solvent, and catalyst concentrations, can be optimized for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(2,2-diphenylethenyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can produce a wide range of functionalized thiophene derivatives .

Scientific Research Applications

2,5-Bis(2,2-diphenylethenyl)thiophene has several scientific research applications:

Mechanism of Action

The mechanism by which 2,5-Bis(2,2-diphenylethenyl)thiophene exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows for efficient electron transport, making it suitable for use in electronic devices. Additionally, its ability to undergo various chemical reactions enables it to interact with different molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(phenylethynyl)thiophene
  • 2,5-Bis(pentafluorophenylethynyl)thiophene
  • 2,5-Bis(para-carbomethoxyphenylethynyl)thiophene

Uniqueness

2,5-Bis(2,2-diphenylethenyl)thiophene is unique due to its specific electronic and optical properties. Compared to similar compounds, it offers distinct advantages in terms of fluorescence efficiency and stability, making it particularly valuable for applications in organic electronics and bioimaging .

Properties

CAS No.

142599-10-8

Molecular Formula

C32H24S

Molecular Weight

440.6 g/mol

IUPAC Name

2,5-bis(2,2-diphenylethenyl)thiophene

InChI

InChI=1S/C32H24S/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)23-29-21-22-30(33-29)24-32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H

InChI Key

DSFFPBQOPQTLFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(S2)C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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